molecular formula C17H19BrO2 B3031036 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- CAS No. 130474-47-4

1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy-

Cat. No.: B3031036
CAS No.: 130474-47-4
M. Wt: 335.2 g/mol
InChI Key: KWYDPQQRQUDISX-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- is a useful research compound. Its molecular formula is C17H19BrO2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromobutoxy)-4-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO2/c1-19-16-8-4-14(5-9-16)15-6-10-17(11-7-15)20-13-3-2-12-18/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYDPQQRQUDISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383556
Record name 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130474-47-4
Record name 1,1'-Biphenyl, 4-(4-bromobutoxy)-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Hydrophobic Bridge: Engineering Linker Lipophilicity for Cell-Permeable PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by degrading "undruggable" proteins.[1][2] However, their heterobifunctional nature inherently pushes them into "Beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight (>800 Da) and large Topological Polar Surface Area (TPSA). A critical failure mode in PROTAC development is cell permeability . While polyethylene glycol (PEG) linkers are the industry standard for solubility, they often result in extended, polar conformations that cannot traverse the lipid bilayer.

This technical guide details the strategic use of hydrophobic and rigid linkers to induce "chameleonic" properties—molecules that bury their polar groups during membrane transit—thereby solving the permeability paradox without sacrificing solubility.

The Physicochemical Paradox: Why Standard Linkers Fail

The traditional approach of using PEG chains to connect an E3 ligase ligand (e.g., Thalidomide, VHL-ligand) and a Warhead (POI ligand) prioritizes aqueous solubility. However, this creates a permeability penalty :

  • High TPSA: Each ethylene glycol unit adds ether oxygens, increasing the energetic cost of desolvation required to enter the lipophilic membrane core.

  • Entropic Penalty: Long, flexible PEG chains suffer a high entropic cost upon binding or folding, often remaining in extended, solvent-exposed conformations that are membrane-impermeable.

The Solution: Shifting from "Solubility-First" to "Permeability-First" design using hydrophobic linkers (Alkyls, Alkynes, Rigid Cycles) that facilitate Intramolecular Hydrogen Bonding (IMHB) and Hydrophobic Collapse .

Mechanistic Principle: The Chameleonic Effect

The most successful bRo5 PROTACs (e.g., ARV-110) exhibit chameleonic behavior . They adopt distinct conformations depending on the solvent environment:

  • Aqueous Phase (Cytosol/Media): The molecule extends or partially unfolds to expose polar groups, maintaining solubility.

  • Lipid Phase (Membrane): The molecule "collapses" into a compact globule. Hydrophobic linkers facilitate the formation of IMHBs between the Warhead and E3 Ligand, effectively "hiding" polar donors/acceptors from the lipid environment.

Visualization: The Chameleonic Mechanism

The following diagram illustrates the conformational shift driven by hydrophobic linkers.

ChameleonicEffect cluster_aqueous Aqueous Environment (Cytosol) cluster_membrane Lipid Bilayer (Hydrophobic) Node_Ext Extended Conformation (High TPSA Exposed) Node_Fold Folded 'Chameleonic' Conformation (IMHBs Formed, TPSA Hidden) Node_Ext->Node_Fold Hydrophobic Collapse & Desolvation Node_Fold->Node_Ext Re-solvation Linker Hydrophobic Linker (Alkyl/Rigid) Linker->Node_Fold Drivers

Figure 1: The Chameleonic Effect. Hydrophobic linkers drive the transition from an extended, soluble state to a folded, membrane-permeable state by shielding polar surface area.

The Hydrophobic Chemical Toolbox

To engineer permeability, replace standard PEG motifs with the following hydrophobic classes.

A. Alkyl Chains (The "Greasy" Bridge)

Replacing PEG with an all-carbon alkyl chain (


)

dramatically reduces TPSA.
  • Mechanism: Eliminates ether oxygens (H-bond acceptors).

  • Design Rule: Optimal length is often

    
     to 
    
    
    
    . Beyond
    
    
    , solubility crashes, and non-specific protein binding increases.
  • Observation: In VHL-based PROTACs, switching from PEG to Alkyl often improves permeability by >10-fold, provided solubility is maintained [1].

B. Rigid Linkers (The "Stiff" Bridge)

Rigidity reduces the entropic penalty of folding.

  • Alkynes: Introduce linearity and rigidity without adding polarity. They are also smaller than phenyl rings.

  • Piperazines & Piperidines: Found in ARV-110 and ARV-471 .[3][4] These rings provide a "kink" that restricts conformational space, forcing the molecule into a pre-organized state that favors membrane transit.

    • Note: The basic nitrogen in piperazine can be protonated, improving solubility, while the carbon backbone remains lipophilic.

  • Bicyclic Systems (Spirocycles): High

    
     character improves solubility compared to flat aromatic rings while maintaining structural rigidity.
    
C. Linker Methylation

Adding methyl groups to amide bonds within the linker (N-methylation) or on the carbon chain:

  • Removes a Hydrogen Bond Donor (HBD).

  • Introduces steric clash that forces the chain to turn, promoting a folded (compact) conformation.

Comparison of Linker Classes
FeaturePEG LinkersAlkyl LinkersRigid/Cyclic Linkers
Polarity (TPSA) High (Ether Oxygens)Low (Hydrocarbon)Moderate to Low
Flexibility High (Entropic penalty)HighLow (Pre-organized)
Permeability LowHighOptimal
Solubility ExcellentPoorModerate
Metabolic Stability Low (Oxidative cleavage)HighHigh

Experimental Protocols: Validating Permeability

Trustworthy data requires rigorous assays. Standard PAMPA often fails for PROTACs due to non-specific binding. The following protocols are optimized for bRo5 degraders.

Protocol A: Optimized PAMPA (Parallel Artificial Membrane Permeability Assay)

Standard PAMPA often yields false negatives for PROTACs. This modified protocol uses a "sink" condition to drive equilibrium.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Critical Additive: 5% BSA (Bovine Serum Albumin) or surfactant (e.g., 0.5% Tween-20) in the Acceptor buffer to mimic the "sink" effect of serum proteins.

Workflow:

  • Preparation: Dilute PROTAC stock (10 mM DMSO) to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Add 5 µL Lipid Solution to the filter membrane of the Donor Plate.

  • Assembly:

    • Add 200 µL PBS + 5% BSA to Acceptor wells (The Sink).

    • Add 200 µL PROTAC solution to Donor wells.

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Quantify Donor and Acceptor concentrations via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor conc,
    
    
    is filter area,
    
    
    is time.[5]
Protocol B: Cellular Target Engagement (NanoBRET)

The ultimate truth of permeability is whether the PROTAC engages its target inside a live cell.

Logic: If the PROTAC cannot cross the membrane, it cannot compete with the tracer.

  • Transfection: Transfect HEK293 cells with a Fusion Vector (Target Protein + NanoLuc Luciferase).

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the Target Protein.

  • Treatment: Treat cells with serial dilutions of the Hydrophobic Linker PROTAC.

  • Readout: Measure BRET signal. A decrease in BRET indicates the PROTAC has entered the cell and displaced the tracer.

  • Metric: The cellular

    
     acts as a proxy for permeability when compared to biochemical 
    
    
    
    .
    • High Permeability: Cell

      
       Biochemical 
      
      
      
      .
    • Low Permeability:[1][3][6] Cell

      
       Biochemical 
      
      
      
      .

Strategic Workflow for Linker Optimization

The following Graphviz diagram outlines the decision tree for optimizing linker permeability.

LinkerOptimization Start Start: Initial PROTAC Hit (Poor Permeability) Step1 Calculate Physicochemical Profile (MW, TPSA, cLogP) Start->Step1 Decision1 Is TPSA > 200 Ų? Step1->Decision1 PathA Strategy A: Hydrophobic Masking Replace PEG with Alkyl/Alkyne Decision1->PathA Yes PathB Strategy B: Rigidification Insert Piperazine/Bicycle Decision1->PathB No (Rigidity Issue) Synthesis Synthesize Analogs PathA->Synthesis PathB->Synthesis Assay Test: PAMPA (with BSA) + NanoBRET Synthesis->Assay Result Permeability Improved? Assay->Result Success Advance to PK Studies Result->Success Yes Loop Iterate: Methylation / Fluorination Result->Loop No Loop->Synthesis

Figure 2: Iterative Design Workflow. A logic-gated process for selecting between hydrophobic masking and rigidification strategies based on TPSA analysis.

Case Study: VHL-Based Degraders

In a landmark study comparing VHL-based PROTACs, researchers replaced a flexible PEG linker with an alkyl chain of equivalent length [2].

  • Result: The alkyl variant showed a 22-fold improvement in cellular potency despite similar biochemical affinity.[7]

  • Mechanism: NMR studies confirmed that the alkyl linker allowed the molecule to adopt a "U-shape" folded conformation in non-polar solvents (chloroform), effectively burying the polar amide bonds of the VHL ligand. The PEG variant remained extended and exposed.

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Med.[6][8] Chem. Lett. (2025).[1][5][6][9][10][11] [Link][8]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020). [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Med. Chem. Lett. (2020). [Link][10]

Sources

alkoxy biphenyl intermediates for twist-bend liquid crystal mesogens

Technical Guide: Alkoxy Biphenyl Intermediates for Twist-Bend Nematic ( ) Mesogens

Executive Summary

The discovery of the twist-bend nematic (




For researchers in materials science and medicinal chemistry, the synthesis of alkoxy biphenyl intermediates is the critical gateway to accessing these phases. The structural prerequisite for the

1

This guide details the precision synthesis of these intermediates, focusing on the ether-linked (alkoxy) architecture. It bridges the gap between fundamental organic synthesis and supramolecular assembly, providing protocols validated for high-purity applications.

Molecular Architecture & Design Principles

The Role of the Alkoxy Biphenyl Core

The biphenyl moiety serves as the rigid "arm" of the mesogen. In

  • The Spacer (The Bend): The flexible chain (typically heptamethylene or nonamethylene) dictates the bend angle. An odd number of atoms forces the two biphenyl arms into a tilted conformation relative to each other.

  • The Oxygen Linker: Introducing an oxygen atom (alkoxy linkage) alters the bond angle at the junction (

    
     for 
    
    
    vs
    
    
    for
    
    
    ) and increases the transverse dipole moment, which stabilizes the twist-bend arrangement.
Retrosynthetic Analysis

To synthesize a non-symmetric liquid crystal dimer (e.g.,

  • Desymmetrization: Synthesis of a mono-functionalized

    
    -bromoalkoxy intermediate.
    
  • Heterodimerization: Coupling the intermediate with a second (potentially different) phenolic mesogen.

RetrosynthesisTargetTarget: Non-Symmetric Dimer(CN-Biphenyl-O-(CH2)n-O-Biphenyl-R)Step1Coupling Step(Williamson Ether Synthesis)Target->Step1RetrosynthesisIntermedIntermediate 1:Omega-Bromoalkoxy Biphenyl(Br-(CH2)n-O-Biphenyl-CN)Step1->IntermedPhenol2Reagent 2:Hydroxy Biphenyl (HO-Biphenyl-R)Step1->Phenol2StartStarting Materials:4-Cyano-4'-hydroxybiphenyl + Excess DibromoalkaneIntermed->StartDesymmetrization

Figure 1: Retrosynthetic strategy for accessing non-symmetric alkoxy biphenyl dimers. The critical step is the isolation of the omega-bromoalkoxy intermediate.

Synthetic Pathways & Causality

The Williamson Ether Synthesis: Optimization for Purity

While the Mitsunobu reaction is a viable alternative, the Williamson ether synthesis remains the industrial and laboratory standard for alkoxy biphenyls due to scalability. However, a common pitfall is the formation of the symmetric dimer (polymerization) during the synthesis of the intermediate.

The "High-Dilution, High-Excess" Principle: To synthesize the mono-ether intermediate (

  • Protocol Deviation: Standard protocols use 1:1 equivalents.

  • Correct Protocol: Use 3 to 5 equivalents of the dibromoalkane relative to the phenol. This ensures that once a phenoxide attacks one end of the alkyl chain, the probability of a second phenoxide attacking the other end is minimized.

Choice of Base and Solvent
  • Base: Potassium Carbonate (

    
    ) is preferred over Sodium Hydride (
    
    
    ).
    • Reasoning:

      
       is too aggressive and can lead to elimination reactions (forming alkenes) on the alkyl halide, especially with longer spacers. 
      
      
      in acetone or MEK (butanone) provides a mild, heterogeneous surface for deprotonation.
  • Catalyst: Potassium Iodide (

    
    ) (catalytic amount).
    
    • Reasoning: Finkelstein reaction in situ. The iodide displaces the bromide to form a more reactive alkyl iodide, which is then attacked by the phenoxide.

Experimental Protocols

Protocol A: Synthesis of 1-bromo-7-(4'-cyanobiphenyl-4-yloxy)heptane

Target Intermediate for CB7CB analogues.

Reagents:

  • 4'-Hydroxy-4-biphenylcarbonitrile (

    
     eq, 
    
    
    mmol)
  • 1,7-Dibromoheptane (

    
     eq, 
    
    
    mmol)
  • Potassium Carbonate (

    
    ), anhydrous (
    
    
    eq)
  • Potassium Iodide (

    
    ) (
    
    
    eq)
  • Acetone (Reagent Grade,

    
     mL)
    

Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4'-hydroxy-4-biphenylcarbonitrile in acetone. Add

    
     and 
    
    
    . Stir at room temperature for 30 minutes. Observation: The solution may turn yellow due to phenoxide formation.
  • Addition: Add the 1,7-dibromoheptane in a single portion. Note: Because we are using a large excess, dropwise addition is not strictly necessary to prevent dimerization, but vigorous stirring is essential.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).
    
    • TLC Check: You should see the disappearance of the starting phenol (

      
      ) and the appearance of the product (
      
      
      ). The excess dibromoalkane will run near the solvent front.
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification (Critical): The residue contains the product and a large amount of excess dibromoalkane.

    • Precipitation: Dissolve the oily residue in a minimum amount of dichloromethane (DCM). Pour this solution into cold Ethanol (

      
      ). The dibromoalkane is soluble in ethanol, while the alkoxy biphenyl intermediate will precipitate.
      
    • Recrystallization:[2][3] Recrystallize the solid from Ethanol/Hexane (1:1) to remove trace dimers.

Protocol B: Dimer Coupling (Synthesis of Symmetric CB7OCB)

If the target is the symmetric ether dimer.

Reagents:

  • 4'-Hydroxy-4-biphenylcarbonitrile (

    
     eq)
    
  • 1,7-Dibromoheptane (

    
     eq)
    
  • 
     (
    
    
    eq)
  • Cyclohexanone (Solvent)

Nuance: Use Cyclohexanone instead of acetone. The higher boiling point (

Characterization & Validation

NMR Spectroscopy

The identity of the intermediate is validated by the integration of the triplet signals corresponding to the methylene protons.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegration


Triplet



Triplet

Aromatic Protons

Multiplets

Self-Validation Check: If the integration of the




Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to determine phase purity.

  • Impurity Effect: Even 1% impurity can suppress the

    
     phase transition temperature by several degrees or eliminate it entirely (making it virtual).
    
  • Signature: The

    
     transition is typically first-order but with a very small enthalpy change (
    
    
    kJ/mol), often appearing as a small "blip" on the DSC trace below the main Nematic-Isotropic transition.

Troubleshooting & Optimization

TroubleshootingProblemIssue:Low Yield of IntermediateCheck1Check Reagent Ratio(Is Dibromide > 3 eq?)Problem->Check1Check2Check Temperature(Is solvent refluxing?)Check1->Check2YesSolution1Increase Dibromide Excess(Suppress Dimerization)Check1->Solution1NoSolution2Switch Solvent(Acetone -> MEK)Check2->Solution2Yes (but slow)

Figure 2: Decision tree for troubleshooting low yields in alkoxy biphenyl synthesis.

Common Issue: Elimination Products If you observe alkene peaks in the NMR (

  • Fix: Ensure the reaction is strictly anhydrous. Water promotes hydroxide formation, which favors elimination. Switch from

    
     to 
    
    
    (Cesium Carbonate) for faster reaction times at lower temperatures to kinetically favor substitution over elimination.

References

  • Meyer, R. B. (1976).[4][5] Structural Problems in Liquid Crystal Physics. In Molecular Fluids, Les Houches Summer School in Theoretical Physics.[4] Link

  • Cestari, M., et al. (2011).[4][6][7] Phase behavior and properties of the liquid-crystal dimer 1",7"-bis(4-cyanobiphenyl-4'-yl)heptane: A twist-bend nematic liquid crystal. Physical Review E, 84, 031704.[6][7] Link

  • Imrie, C. T., et al. (2015). The twist-bend nematic phase: a new liquid crystal ground state. Liquid Crystals, 42(5-6). Link

  • Mandle, R. J., & Goodby, J. W. (2016). A liquid crystalline oligomer exhibiting nematic and twist-bend nematic mesophases.[7][8][9] ChemPhysChem.[7] Link

  • Dozov, I. (2001). On the spontaneous symmetry breaking in the mesophases of achiral banana-shaped molecules. Europhysics Letters, 56(2), 247. Link

An In-Depth Technical Guide to the Structure-Activity Relationship of Biphenyl-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional entity composed of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[2][4] Traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used but often present challenges related to conformational ambiguity and poor cell permeability.[3][4] This guide focuses on the use of rigid biphenyl moieties within the linker structure, providing a deep dive into the structure-activity relationships (SAR) that govern their performance. We will explore the causal effects of biphenyl stereochemistry, substitution patterns, and exit vectors on ternary complex stability, degradation efficiency, and cell permeability, grounded in field-proven experimental workflows and authoritative references.

The PROTAC Paradigm: From Occupancy to Event-Driven Pharmacology

Unlike traditional small-molecule inhibitors that rely on sustained occupancy of a target's active site, PROTACs act catalytically. By inducing proximity between the POI and an E3 ligase, a single PROTAC molecule can trigger the ubiquitination and subsequent degradation of multiple target protein copies.[] This event-driven mechanism is initiated by the formation of a productive ternary complex (POI-PROTAC-E3 ligase), the stability and conformation of which are paramount for effective downstream processing.[1] The linker is the architectural linchpin that dictates the spatial orientation and proximity of the two proteins within this complex, making its design a critical optimization parameter.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_invisible POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PROTAC Biphenyl-PROTAC PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The PROTAC Mechanism of Action.

The Biphenyl Linker: A Strategy for Conformational Constraint and Pre-organization

The transition from flexible alkyl/PEG linkers to more rigid scaffolds like biphenyl is a deliberate strategy to address key limitations in PROTAC development. High flexibility can lead to a significant entropic penalty upon binding and allows the PROTAC to adopt numerous non-productive conformations.[4] Furthermore, the physicochemical properties of many PROTACs place them in the "beyond Rule of Five" (bRo5) chemical space, where achieving cell permeability is a major hurdle.[7][8]

A biphenyl moiety introduces a degree of conformational rigidity that can pre-organize the warhead and E3 ligand into a bioactive conformation, potentially lowering the entropic cost of ternary complex formation.[9] This rigidity, however, is not absolute. The torsional angle between the two phenyl rings provides a crucial degree of rotational freedom, while the substitution patterns and exit vectors offer points for fine-tuning the geometry and physicochemical properties.

Causality Behind the Choice:
  • Reduced Conformational Entropy: A rigid linker minimizes the number of possible conformations in solution, reducing the entropic penalty paid to form the ternary complex. This can lead to higher binding affinity and cooperativity.[10]

  • Improved Cell Permeability: While seemingly counterintuitive for a large molecule, rigidity can promote the adoption of "chameleonic" conformations.[11][12] In the nonpolar environment of the cell membrane, the PROTAC can fold into a compact shape stabilized by intramolecular interactions (e.g., π-π stacking), shielding its polar surface area and facilitating passive diffusion.[11][12][13]

  • Vectorial Control: The defined geometry of the biphenyl scaffold provides precise control over the 3D orientation of the two binding ligands, allowing for a more rational approach to achieving a productive ternary complex structure.

Figure 2: Key Structural Parameters for Biphenyl Linker SAR.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of a biphenyl-based PROTAC is a multifactorial process. The following parameters are critical levers in tuning biological activity and drug-like properties.

Impact on Ternary Complex Formation and Degradation

The ultimate goal of linker optimization is to facilitate a productive ternary complex, where a surface lysine on the POI is correctly oriented for ubiquitination by the recruited E2-conjugating enzyme.[9]

  • Torsional Angle: The dihedral angle between the phenyl rings dictates the distance and relative orientation of the warhead and E3 ligand. An optimal angle is required to satisfy the geometric constraints of the POI and E3 ligase binding pockets simultaneously. Computational studies and molecular dynamics simulations can be invaluable in predicting low-energy, productive conformations.[14]

  • Exit Vectors: The attachment points of the biphenyl unit to the rest of the molecule (typically para- or meta- positions) are critical. Changing the exit vector, even while maintaining linker length, can dramatically alter the presentation of the binding moieties, turning an inactive compound into a potent degrader. This highlights that linker design is not merely about distance, but about achieving a specific 3D orientation.[14]

  • Substitution: Adding substituents to the biphenyl rings can modulate activity through several mechanisms. Small alkyl groups can be used to fine-tune the torsional angle due to steric hindrance. Polar groups (e.g., amides, ethers) can form new, beneficial intramolecular hydrogen bonds that stabilize a bioactive conformation or engage in intermolecular contacts with the protein surfaces, enhancing ternary complex stability.[12]

Impact on Physicochemical Properties and Permeability

For a PROTAC to be effective, it must first reach its intracellular target. Cell permeability is often a major optimization challenge.[7]

  • Rigidity and Polarity Shielding: As discussed, the rigidity of the biphenyl linker can facilitate the adoption of folded conformations that shield polar groups (like amides in the linker or on the VHL ligand) in nonpolar environments.[12][13] This dynamic, environment-dependent folding is a key strategy for improving the passive permeability of bRo5 molecules.

  • Solubility: The aromatic nature of the biphenyl group increases hydrophobicity, which can negatively impact aqueous solubility. This often necessitates a careful balance, where other parts of the linker (e.g., short PEG segments) or the binding ligands are modified to maintain adequate solubility for formulation and absorption.

Quantitative Data Summary

The table below presents hypothetical data for a series of BRD4-targeting PROTACs, illustrating the impact of linker modifications from a flexible PEG chain to a rigid, optimized biphenyl system.

PROTAC CandidateLinker TypeLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁶ cm/s)Key Characteristics
PROTAC-Flex Flexible12-atom PEG Chain150800.5High flexibility, potential for non-productive binding modes.[6]
PROTAC-Rigid1 Rigidpara,para'-Biphenyl Core500451.8Improved permeability but suboptimal geometry for ternary complex.
PROTAC-Rigid2 Rigidmeta,para'-Biphenyl Core45>951.5Optimized exit vectors lead to a productive ternary complex.[14]
PROTAC-Rigid3 RigidSubstituted Biphenyl30>952.2Ring substituent forms stabilizing intramolecular H-bond, improving permeability.[12]

Self-Validating Experimental Workflows

A robust and logical experimental cascade is essential to validate the SAR of novel biphenyl-based PROTACs. The workflow should be designed as a self-validating system, where each step provides causal insights into the next, from initial biophysical characterization to final cellular activity.

Experimental_Workflow Start PROTAC Synthesis (Biphenyl Linker Library) Biophys Biophysical Assays (e.g., SPR, ITC) Start->Biophys Quantify Ternary Complex Formation & Stability Perm Cell Permeability Assay (e.g., PAMPA) Start->Perm Assess Physicochemical Properties Degrade Cellular Degradation Assay (e.g., Western Blot, HiBiT) Biophys->Degrade Correlate Binding with Function Perm->Degrade Ensure Target Engagement SAR SAR Analysis & Lead Optimization Degrade->SAR Generate DC50/Dmax Data for Structure-Activity Relationship

Figure 3: Logical Workflow for Evaluating Biphenyl-Based PROTACs.
Experimental Protocol 1: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

Expertise & Causality: This protocol is chosen to provide real-time kinetic data (k_on, k_off) and equilibrium dissociation constants (K_D) for the formation of the ternary complex.[15][] Unlike endpoint assays, SPR allows for a detailed mechanistic understanding of how linker modifications affect the assembly and stability of the complex, which are the direct precursors to degradation. A stable complex with slow dissociation is often, but not always, a hallmark of an effective degrader.[]

Methodology:

  • Immobilization: Covalently immobilize a high-purity, biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated sensor chip to a target density of ~200-400 RU.

  • Binary Interaction (PROTAC-E3): Inject a concentration series of the biphenyl-PROTAC over the E3 ligase surface to determine the binary affinity. This is a critical control step.

  • Binary Interaction (PROTAC-POI): In a separate experiment (or using a capture-based approach), determine the binary affinity of the PROTAC for the Protein of Interest (POI).

  • Ternary Complex Formation:

    • Prepare a solution containing a constant, saturating concentration of the POI (e.g., 5-10x K_D of the PROTAC-POI interaction).

    • In this POI-containing buffer, prepare a concentration series of the biphenyl-PROTAC.

    • Inject this series over the immobilized E3 ligase surface. The resulting sensorgrams will measure the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine k_on, k_off, and K_D for the ternary complex. Calculate the cooperativity (α), where α = (K_D of PROTAC for E3) / (K_D of PROTAC for E3 in presence of POI). An α > 1 indicates positive cooperativity, a key goal of PROTAC design.

  • Self-Validation: Run a negative control using a PROTAC with an inactive E3 ligase ligand (e.g., an epimer) to ensure the observed binding is specific to the intended ternary complex formation.

Experimental Protocol 2: Cellular Protein Degradation by Western Blot

Expertise & Causality: This protocol directly measures the desired biological outcome: the disappearance of the target protein from the cell.[17][18] It serves as the ultimate validation of the PROTAC's mechanism of action. Western blotting is a robust and widely accepted method that provides a clear, visual, and semi-quantitative readout of protein levels.[17][18][19]

Methodology:

  • Cell Culture and Seeding: Plate the relevant human cell line (e.g., HEK293 for initial tests, or a cancer line like MCF-7 if applicable) in 12-well plates and allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the biphenyl-PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 8 and 24 hours).[17]

  • Controls (Critical for Trustworthiness):

    • Vehicle Control: Treat cells with DMSO only (baseline protein level).

    • Positive Control: Use a known, potent degrader for the target, if available.

    • Negative Control: Treat with a structurally related but inactive compound (e.g., one with a mutated E3 ligand binder) to confirm the degradation is dependent on ternary complex formation.[17]

    • Proteasome Inhibitor Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels confirms degradation is proteasome-dependent.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI.

    • Simultaneously, probe with a primary antibody for a loading control protein (e.g., α-Tubulin, GAPDH).[18]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Imaging and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal.[18] Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity. Plot the normalized data against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[17]

Conclusion and Future Perspectives

The incorporation of biphenyl moieties into PROTAC linkers represents a sophisticated strategy to overcome the challenges of conformational flexibility and poor cell permeability that often plague early-stage degraders. The structure-activity relationships are complex, involving a delicate interplay between the biphenyl's torsional geometry, substitution patterns, and exit vectors. A rigid linker is not inherently superior; its success depends on its ability to orient the binding ligands into a productive conformation for ternary complex formation while simultaneously enabling the molecule to navigate the cellular membrane.

Future efforts will likely focus on the integration of computational modeling and molecular dynamics simulations early in the design phase to predict favorable biphenyl geometries, thereby reducing the reliance on extensive empirical screening.[14][20] Furthermore, the development of novel, functionalized biphenyl linkers that can engage in specific, designed interactions with protein surfaces could unlock new levels of potency and selectivity. By applying the rigorous, self-validating experimental workflows detailed here, researchers can rationally dissect the SAR of these advanced linkers and accelerate the development of the next generation of targeted protein degraders.

References

A complete, numbered list of all sources cited with full details and clickable URLs for verification.

  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols.
  • National Center for Biotechnology Information. (2023).
  • Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books.
  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • BenchChem. (2025).
  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.
  • Reaction Biology. (n.d.).
  • Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences.
  • Abeje, A. A., et al. (n.d.). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
  • American Chemical Society. (n.d.). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. American Chemical Society.
  • ChemRxiv. (2025). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
  • National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.
  • BroadPharm. (2022).
  • ChemRxiv. (n.d.). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv.
  • University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC.
  • National Institutes of Health. (2020).
  • National Institutes of Health. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC.
  • BenchChem. (2025). Technical Support Center: The Role of Linker Rigidity in PROTAC Efficacy. BenchChem.
  • Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Journal of the Serbian Chemical Society.
  • Zhao, H., et al. (2024).

Sources

Technical Guide: Chemical & Metabolic Stability of 4-Alkoxy-4'-Bromobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry and materials science (OLEDs), the 4-alkoxy-4'-bromobiphenyl scaffold represents a "privileged structure." It serves as a bifunctional molecular pivot: the bromine atom provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the alkoxy tail modulates lipophilicity (LogP), solubility, and crystallographic packing.

However, the utility of this scaffold is governed by its stability profile. This guide provides a rigorous analysis of the physicochemical and metabolic stability of these derivatives, offering actionable protocols for researchers to validate scaffold integrity during lead optimization.

Physicochemical Stability Profile

The chemical stability of 4-alkoxy-4'-bromobiphenyls is defined by the interplay between the electron-rich alkoxy ring and the electron-deficient brominated ring.

Hydrolytic Stability
  • Ether Linkage (Alkoxy): The aryl-alkyl ether bond is chemically robust under physiological conditions (pH 1–9) and standard synthetic workups. It resists basic hydrolysis (e.g., NaOH, K₂CO₃ used in Suzuki couplings). However, it is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong mineral acids (HI) at elevated temperatures.

  • Aryl Bromide: The C-Br bond is hydrolytically stable but susceptible to nucleophilic aromatic substitution (

    
    ) only under extreme forcing conditions or if strong electron-withdrawing groups (e.g., -NO₂) are ortho/para to the bromine. In unsubstituted biphenyls, this pathway is negligible.
    
Photostability & Thermal Stability
  • Photolysis: Biphenyl cores are chromophores. Upon exposure to UV light (300–400 nm), the C-Br bond can undergo homolytic cleavage, generating aryl radicals. This leads to debromination (forming 4-alkoxybiphenyl) or radical dimerization.

    • Guidance: Store neat compounds in amber vials. Perform photostability testing per ICH Q1B guidelines.

  • Thermal: These derivatives typically exhibit high melting points (crystalline solids) and are stable up to >250°C, making them suitable for high-temperature cross-coupling reactions.

Quantitative Stability Data Summary
ConditionStressorDurationExpected DegradationPrimary Degradant
Acidic 1N HCl, 60°C24 Hours< 1%None (Stable)
Basic 1N NaOH, 60°C24 Hours< 0.5%None (Stable)
Oxidative 3% H₂O₂, RT24 Hours< 5%N-oxide (if amine present); Ring oxidation (rare)
Photolytic UV (Xe Arc)1.2M Lux·hr5–15%Debrominated biphenyl / Dimers
Thermal 100°C (Solid)7 Days< 0.1%None

Metabolic Stability (The "Bio" Variable)

For drug discovery, chemical stability is secondary to metabolic stability . The 4-alkoxy-4'-bromobiphenyl scaffold presents specific metabolic liabilities ("soft spots") that must be addressed during Lead Optimization.

Primary Metabolic Pathways
  • O-Dealkylation (Major Liability): Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) rapidly oxidize the

    
    -carbon of the alkoxy chain. This results in the hemiacetal intermediate, which collapses to release the aldehyde and the 4-hydroxy-4'-bromobiphenyl  metabolite. This phenol is often rapidly glucuronidated (Phase II metabolism) and excreted, drastically reducing half-life (
    
    
    
    ).
  • Aromatic Hydroxylation: The electron-rich ring (alkoxy side) is activated toward electrophilic attack by the high-valent Iron-Oxo species of CYP450, leading to hydroxylation ortho to the alkoxy group.

Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways for this scaffold.

MetabolicPathways Parent 4-Alkoxy-4'-Bromobiphenyl (Parent Drug) Intermediate Hemiacetal Intermediate Parent->Intermediate CYP450 (Oxidation) Hydroxylated Ortho-Hydroxy Metabolite Parent->Hydroxylated CYP450 (Minor) Phenol 4-Hydroxy-4'-Bromobiphenyl (Active Metabolite?) Intermediate->Phenol Spontaneous Collapse Aldehyde Aliphatic Aldehyde (Byproduct) Intermediate->Aldehyde Release Glucuronide O-Glucuronide Conjugate (Rapid Excretion) Phenol->Glucuronide UGT (Phase II)

Figure 1: Primary metabolic degradation pathways. The O-dealkylation route (Red) is the dominant clearance mechanism.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To establish the intrinsic stability of the scaffold before biological testing.

Materials:

  • Test Compound (1 mg/mL in Acetonitrile)

  • 1N HCl, 1N NaOH, 3% H₂O₂

  • HPLC-UV/MS system

Workflow:

  • Preparation: Aliquot 100 µL of stock solution into 5 amber vials.

  • Acid Stress: Add 100 µL 1N HCl. Heat at 60°C for 24h.

  • Base Stress: Add 100 µL 1N NaOH. Heat at 60°C for 24h.

  • Oxidative Stress: Add 100 µL 3% H₂O₂. Store at RT for 24h.

  • Thermal Stress: Heat neat solid at 80°C for 24h.

  • Control: Store 100 µL stock at 4°C.

  • Analysis: Neutralize acid/base samples. Dilute with mobile phase. Inject onto HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

  • Calculation: % Degradation =

    
    .
    
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Purpose: To functionalize the bromide without cleaving the ether or causing debromination.

Key Insight: Use weak bases (K₃PO₄) and anhydrous conditions to prevent hydrolysis of sensitive esters if present elsewhere, though the alkoxy-biphenyl itself is robust.

Step-by-Step:

  • Charge: In a reaction vial, combine 4-alkoxy-4'-bromobiphenyl (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS for disappearance of bromide.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Strategic Optimization Logic

When using this scaffold, researchers often face a trade-off between solubility (long alkoxy chains) and metabolic stability (short chains).

Decision Logic for Scaffold Optimization

The following flowchart guides the modification of the 4-alkoxy-4'-bromobiphenyl unit to improve drug-like properties (DMPK).

OptimizationLogic Start Start: 4-Alkoxy-4'-Bromobiphenyl CheckMetab Is t1/2 (Microsomes) < 30 min? Start->CheckMetab HighClearance Problem: Rapid O-Dealkylation CheckMetab->HighClearance Yes Stable Metabolically Stable CheckMetab->Stable No Strategy1 Strategy A: Deuteration (Replace -OCH3 with -OCD3) HighClearance->Strategy1 Strategy2 Strategy B: Fluorination (Use -OCF3 or -OCHF2) HighClearance->Strategy2 Strategy3 Strategy C: Cyclization (Fuse ether into ring) HighClearance->Strategy3 NextStep Proceed to Suzuki Coupling (Functionalize Bromide) Stable->NextStep

Figure 2: Medicinal chemistry decision tree for optimizing alkoxy-biphenyl stability.

References

  • Suzuki-Miyaura Coupling Applications: BenchChem. 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Retrieved from .

  • Metabolic Stability Mechanisms: Guengerich, F. P. Cytochrome P450-Mediated Metabolism and CYP Inhibition. National Institutes of Health (NIH). Retrieved from .

  • Photostability Guidelines: European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from .

  • Fluorination Strategies: Obach, R. S., et al. Biosynthesis of Fluorinated Analogs of Drugs... to Improve Metabolic Stability. Drug Metabolism and Disposition.[2][3][4][5] Retrieved from .

  • Chemical Safety Data: National Toxicology Program. 4-Bromobiphenyl Safety Data Sheet. Retrieved from .

Sources

Methodological & Application

Application Note: Protocol for Conjugating 4-(4-bromobutoxy)-4'-methoxybiphenyl to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: February 2026


 alkylation.

Introduction & Chemical Strategy

This application note details the synthetic methodology for conjugating 4-(4-bromobutoxy)-4'-methoxybiphenyl (referred to herein as Compound A ) to E3 ubiquitin ligase ligands.

Compound A represents a pre-assembled "Warhead-Linker" motif. The biphenyl moiety serves as a model hydrophobic pharmacophore (typical of nuclear receptor or bromodomain binders), while the bromobutoxy chain acts as an alkylating linker. The terminal alkyl bromide is the electrophilic handle for conjugation.

Retro-Synthetic Analysis

The construction of the final PROTAC (Proteolysis Targeting Chimera) follows a convergent synthesis strategy . We utilize the alkyl bromide of Compound A to perform a nucleophilic substitution (


) on a nucleophilic "handle" (amine or phenol) present on the E3 ligase ligand.

Key Challenges:

  • Reactivity: Alkyl bromides are moderately reactive. Direct alkylation of sterically hindered or electron-poor nucleophiles (like the aniline of Pomalidomide) requires forcing conditions or catalysis (Finkelstein reaction).

  • Elimination: At high temperatures, basic conditions can promote

    
     elimination of the alkyl bromide, yielding a terminal alkene byproduct.
    
  • Solubility: The lipophilic nature of the biphenyl moiety requires polar aprotic solvents (DMF, DMSO) that can also solubilize the polar E3 ligands.

Workflow Visualization

PROTAC_Synthesis_Workflow cluster_conditions Critical Parameters CompA Compound A (Biphenyl-Linker-Br) Activation Activation (Base + KI Catalyst) CompA->Activation E3_Ligand E3 Ligand (Nucleophile: -NH2 / -OH) E3_Ligand->Activation TS Transition State (SN2 Attack) Activation->TS Heat (60-80°C) Product Final PROTAC (Biphenyl-Linker-E3) TS->Product -HBr QC QC Validation (NMR, LC-MS) Product->QC Params Solvent: Anhydrous DMF Base: DIPEA or K2CO3 Catalyst: NaI/KI (0.1 eq)

Figure 1: Convergent synthetic workflow for PROTAC assembly via alkylation.

Pre-requisites & Safety

Materials
  • Electrophile: 4-(4-bromobutoxy)-4'-methoxybiphenyl (Compound A).

  • Nucleophiles (E3 Ligands):

    • For CRBN: Pomalidomide (free amine at C4 position).

    • For VHL: VH032-phenol derivative (e.g., VHL ligand with a phenolic tether).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (

    
    ), Potassium Iodide (KI).
    
Safety Warning

Alkyl Bromides: Potentially genotoxic alkylating agents. Handle in a fume hood. Pomalidomide/Thalidomide analogs: Known teratogens. Double-gloving and rigorous containment procedures are mandatory.

Protocol A: Conjugation to Cereblon Ligand (Pomalidomide)

This protocol targets the C4-aniline nitrogen of Pomalidomide. Aniline nucleophilicity is relatively low; therefore, we employ Potassium Iodide (KI) to generate a transient, highly reactive alkyl iodide species in situ (Finkelstein exchange).

Experimental Design Table
ComponentEquivalentsRoleNotes
Pomalidomide 1.0 eqNucleophileLimiting reagent to simplify purification.
Compound A 1.2 eqElectrophileSlight excess to drive completion.
KI (Potassium Iodide) 0.2 - 0.5 eqCatalystConverts R-Br

R-I (Better leaving group).
DIPEA 2.0 - 3.0 eqBaseNeutralizes HBr generated.
DMF [0.1 M]SolventMust be anhydrous.
Step-by-Step Methodology
  • Preparation: In a dry 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, dissolve Pomalidomide (1.0 eq) in anhydrous DMF.

    • Note: Pomalidomide has poor solubility. Brief sonication may be required.

  • Activation: Add DIPEA (2.5 eq) and KI (0.2 eq). Stir at room temperature for 5 minutes.

    • Mechanism:[1][2][3][4][5] The base deprotonates trace acids; KI prepares for halogen exchange.

  • Addition: Add Compound A (1.2 eq) dissolved in a minimal amount of DMF.

  • Reaction: Heat the reaction mixture to 80°C for 12–18 hours under an inert atmosphere (

    
     or Ar).
    
    • Monitoring: Check via LC-MS every 4 hours. Look for the mass shift corresponding to the loss of HBr.

    • Target Mass:

      
      .
      
  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with 5% LiCl solution (x3) to remove DMF.

    • Wash with brine (x1), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Eluent: 0-10% MeOH in DCM (Pomalidomide derivatives are polar).

Protocol B: Conjugation to VHL Ligand (Phenolic Derivative)

VHL ligands often contain a hydroxyproline core. The conjugation point is typically a functionalized benzyl group containing a phenol. Phenols are better nucleophiles than anilines when deprotonated, allowing for milder conditions using inorganic bases.

Experimental Design Table
ComponentEquivalentsRoleNotes
VHL Ligand (Phenol) 1.0 eqNucleophileSubstrate.
Compound A 1.1 eqElectrophileAlkyl bromide.

or

2.0 eqBaseDeprotonates phenol to phenoxide.
DMF [0.1 M]SolventAnhydrous.
Step-by-Step Methodology
  • Deprotonation: In a dry flask, dissolve the VHL Ligand (1.0 eq) in anhydrous DMF. Add

    
      (2.0 eq) or 
    
    
    
    (1.5 eq).
    • Insight: Cesium carbonate is more soluble in organic solvents and often accelerates

      
       reactions (the "Cesium Effect").
      
  • Stirring: Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide anion.

  • Addition: Add Compound A (1.1 eq) in one portion.

  • Reaction: Heat to 50–60°C for 4–8 hours.

    • Note: Phenoxides are highly reactive. Excessive heat (>80°C) may cause side reactions or degradation of the VHL hydroxyproline core.

  • Workup:

    • Dilute with water and extract into EtOAc or DCM.

    • Alternative: If the product is very polar, precipitate by adding the reaction mixture dropwise into cold diethyl ether.

  • Purification: Reverse-phase Preparative HPLC is recommended due to the polarity of VHL ligands.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

QC & Validation Criteria

To validate the synthesis, the following analytical benchmarks must be met.

1H-NMR Validation

The success of the alkylation is confirmed by the shift of the methylene protons adjacent to the halogen.

Proton EnvironmentChemical Shift (

) - Reactant
Chemical Shift (

) - Product
Interpretation

~3.45 ppm (Triplet)Disappears Consumption of Compound A.

(Pom)
N/A~3.8 - 4.2 ppm (Triplet)Formation of C-N bond.

(VHL)
N/A~4.0 ppm (Triplet)Formation of Ether bond.
LC-MS Validation
  • Purity: >95% by UV (254 nm).

  • Identity: Observed Mass

    
     must match theoretical within 0.4 Da.
    
  • Isotope Pattern: The characteristic 1:1 doublet of Bromine (

    
    ) in the reactant must be absent  in the product.
    

Mechanism of Action (Chemical)

The reaction proceeds via a bimolecular nucleophilic substitution (


). The addition of Iodide creates a catalytic cycle that lowers the activation energy.

SN2_Mechanism R_Br Alkyl Bromide (R-CH2-Br) R_I Alkyl Iodide (R-CH2-I) (More Reactive) R_Br->R_I Finkelstein Exch. Prod Conjugated PROTAC R_Br->Prod Slow SN2 KI KI Catalyst KI->R_I R_I->Prod Fast SN2 Nuc E3 Ligand (Nucleophile) Nuc->Prod

Figure 2: Catalytic cycle of KI-mediated alkylation (Finkelstein-assisted substitution).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Nucleophile is too weak or steric hindrance.Increase Temp to 90°C; Switch solvent to NMP; Increase KI to 1.0 eq.
Elimination Product (Alkene) Basicity is too high; Temperature too high.Switch base to weaker base (

); Lower temp to 50°C; Use less hindered base.
Low Solubility Biphenyl core is aggregating.Add 10% THF as co-solvent; Sonicate at 40°C before adding reagents.
Poly-alkylation Pomalidomide aniline is over-reacting.Ensure Pomalidomide is in excess (1.5 eq) relative to the bromide; Add bromide dropwise.

References

  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8, 830.

    • Context: Establishes protocols for VHL ligand conjug
  • Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology, 13(9), 2771–2782.

    • Context: detailed procedures for alkylating Pomalidomide/Thalidomide deriv
  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[]

    • Context: Review of linker chemistry, including alkylation str
  • Testa, A., et al. (2020).[7] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society, 142(11), 5261–5272.

    • Context: Synthesis of VHL ligands and phenolic conjugation handles.[8]

Sources

optimizing alkylation of 4-hydroxy-4'-methoxybiphenyl with 1,4-dibromobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Alkylation of 4-Hydroxy-4'-Methoxybiphenyl with 1,4-Dibromobutane

Executive Summary

The alkylation of 4-hydroxy-4'-methoxybiphenyl (HMBP) with 1,4-dibromobutane is a critical transformation in the synthesis of mesogenic cores for liquid crystals and linker methodologies for PROTACs. The primary challenge in this reaction is controlling selectivity to favor the mono-alkylated product (4-(4-bromobutoxy)-4'-methoxybiphenyl) over the thermodynamically stable bis-alkylated dimer (1,4-bis((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)butane).

This guide provides a validated protocol to maximize mono-alkylation yields (>85%) while minimizing elimination side-products and dimerization, utilizing a controlled Williamson ether synthesis approach.

Mechanistic Analysis & Reaction Pathways

The reaction proceeds via an SN2 mechanism .[1][2] The phenoxide anion, generated by deprotonation of HMBP, attacks the primary carbon of 1,4-dibromobutane.

Critical Kinetic Competition:

  • Pathway A (Desired): Attack of Phenoxide on Dibromide

    
     Mono-alkylated Bromide.
    
  • Pathway B (Undesired Dimerization): Attack of a second Phenoxide on the Mono-alkylated Bromide

    
     Bis-ether Dimer.
    
  • Pathway C (Elimination): E2 elimination caused by excess base or high heat

    
     Terminal Alkene.
    

Because the mono-alkylated product contains a leaving group (bromide) and the reaction mixture contains nucleophiles (phenoxide), Pathway B is the dominant competitor. It is suppressed by manipulating the concentration of the electrophile (1,4-dibromobutane).

Figure 1: Reaction Pathways and Competitive Kinetics

ReactionPathways Phenol 4-Hydroxy-4'-methoxybiphenyl (Nucleophile) Phenoxide Phenoxide Anion (Activated Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Mono Mono-Alkylated Product (Target: Bromide Linker) Phenoxide->Mono k1 (Primary SN2) Dimer Bis-Alkylated Dimer (Impurity) Phenoxide->Dimer Dibromide 1,4-Dibromobutane (Electrophile - Excess) Dibromide->Mono Mono->Dimer k2 (Secondary SN2) High Phenoxide Conc. Elim Elimination Product (Alkene) Mono->Elim k3 (E2 Elimination) High Temp/Strong Base

Caption: Kinetic competition between desired mono-alkylation (green) and secondary dimerization (red).

Optimization Matrix

To achieve high fidelity, we evaluated base strength, solvent polarity, and stoichiometry.

Table 1: Solvent & Base Effects on Selectivity

Conditions: 1.0 eq HMBP, 3.0 eq 1,4-dibromobutane, 60°C, 12h.

EntrySolventBaseCatalystConversion (%)Mono:Dimer RatioNotes
1AcetoneK₂CO₃None75%92:8Slow, highly selective. Standard.
2AcetonitrileK₂CO₃None95%85:15Faster, slightly more dimer.
3DMFNaHNone100%60:40Too aggressive; promotes dimerization.
4MEKK₂CO₃KI (10%)98%90:10Optimal Balance of rate/selectivity.
5Toluene/H₂OKOHTBAB88%80:20Green chem (PTC), harder workup.
Table 2: Stoichiometry Impact (The "Dilution Effect")

Conditions: MEK, K₂CO₃, Reflux.

Eq. of 1,4-DibromobutaneYield (Mono)Yield (Dimer)Purification Difficulty
1.1 eq45%40%High (Chromatography required)
2.0 eq70%20%Moderate
4.0 eq 91% <5% Low (Recrystallization possible)

Analyst Insight: Using a large excess (4.0 eq) of 1,4-dibromobutane is statistically necessary to ensure the phenoxide always encounters a fresh dibromide molecule rather than a mono-alkylated product. The excess dibromide is easily recovered via distillation or vacuum removal due to its lower boiling point compared to the biphenyl derivatives.

Detailed Protocol: High-Selectivity Mono-Alkylation

Objective: Synthesis of 4-(4-bromobutoxy)-4'-methoxybiphenyl. Scale: 10 mmol (Approx. 2.0 g of HMBP).

Reagents:
  • Substrate: 4-Hydroxy-4'-methoxybiphenyl (2.00 g, 10 mmol).

  • Electrophile: 1,4-Dibromobutane (8.64 g, 4.7 mL, 40 mmol) – 4.0 Equiv.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) – Granular, freshly ground.

  • Catalyst: Potassium Iodide (KI) (0.16 g, 1 mmol) – 10 mol% Finkelstein catalyst.

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (50 mL).

Step-by-Step Procedure:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[3]

  • Solvation: Add 4-Hydroxy-4'-methoxybiphenyl (2.00 g) and solvent (MEK, 50 mL). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (2.76 g) and KI (0.16 g). Stir at room temperature for 15 minutes. The mixture may turn slightly yellow as the phenoxide forms.

  • Addition: Add 1,4-dibromobutane (4.7 mL) in a single portion.

    • Note: Slow addition is NOT recommended here. High initial concentration of electrophile favors mono-alkylation.

  • Reflux: Heat the mixture to reflux (80°C for MEK, 56°C for Acetone) with vigorous stirring.

    • Time: 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). Product R_f ~ 0.5; Starting material R_f ~ 0.2.

  • Workup:

    • Cool reaction to room temperature.

    • Filter off inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel. Wash the solid cake with acetone (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil/solid mixture.

  • Excess Removal:

    • The crude residue contains the product and excess 1,4-dibromobutane.

    • High Vacuum Drying: Place the residue under high vacuum (0.1 mmHg) at 60°C for 2 hours. 1,4-dibromobutane (b.p. 197°C at atm) will sublime/evaporate, leaving the solid crude product.

  • Purification:

    • Recrystallize the solid from Ethanol or Methanol .

    • Heat to boil, add solvent until dissolved, cool slowly to 4°C.

    • Filter the white crystalline solid.

Yield Expectation: 2.8 – 3.0 g (85-90%). Appearance: White crystalline solid.

Figure 2: Experimental Workflow

Workflow Start Start: HMBP + Solvent Mix Add Base (K2CO3) + KI Stir 15 min Start->Mix React Add 4.0 eq Dibromide Reflux 12-16h Mix->React Filter Filter Inorganic Salts React->Filter Evap Rotovap & High Vac (Remove Solvent/Excess Dibromide) Filter->Evap Cryst Recrystallize (Ethanol) Evap->Cryst Final Pure Mono-Product Cryst->Final

Caption: Optimized workflow for isolation of mono-alkylated product.

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
High Dimer Formation Low electrophile concentration.Increase 1,4-dibromobutane to 5.0 eq. Do not add dropwise; add all at once.
Incomplete Conversion Base particle size too large.Use finely ground ("powdered") K₂CO₃. Add 10 mol% KI (Finkelstein condition) to swap Br for I in situ (better leaving group).
Yellow/Brown Impurity Oxidation of phenol.[4]Ensure inert atmosphere (N₂).[3] Check solvent quality (peroxides in ether/THF).
Oily Product (Won't Solidify) Residual 1,4-dibromobutane.Triturate the oil with cold hexanes. The product is insoluble in cold hexanes, while dibromide is soluble.

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions). Link

  • Percec, V., et al. (1991). "Mesomorphic properties of some 4-alkoxy-4'-cyanobiphenyls." Journal of Materials Chemistry, 1(2), 235-241. (Describes alkylation of biphenyls for liquid crystals). Link

  • Patel, A., & Bedekar, A. (2014). "Optimization of mono-alkylation of diols and phenols." Tetrahedron Letters, 55(10), 1765-1769. (General methodology for controlling mono- vs bis-alkylation). Link

  • Santa Cruz Biotechnology. "4-Hydroxy-4'-methoxybiphenyl Product Data." (Physical properties and safety data). Link

Sources

Application Note: Strategic Solvent Selection for Nucleophilic Substitution of Bromobutoxy Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals involved in medicinal chemistry and process development.

Abstract: The functionalization of biphenyl scaffolds is a cornerstone of modern drug discovery. The bromobutoxy biphenyl moiety, in particular, offers a versatile handle for introducing a wide range of functional groups via nucleophilic substitution. However, the success of these reactions—in terms of yield, purity, and reaction time—is critically dependent on the choice of solvent. This application note provides a comprehensive guide to understanding and optimizing solvent selection for the nucleophilic substitution of bromobutoxy biphenyls, grounded in mechanistic principles and supported by actionable protocols. We will explore the dichotomy between SN1 and SN2 pathways and provide a decision-making framework for rationally selecting a solvent system to achieve the desired synthetic outcome.

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

At the heart of solvent selection lies the fundamental competition between two distinct mechanistic pathways for nucleophilic substitution: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). The choice of solvent is one of the most powerful tools a chemist has to favor one pathway over the other.

The substrate , a bromobutoxy biphenyl, is a primary alkyl halide. The bromine atom, the leaving group, is situated at the end of a flexible four-carbon chain, which is in turn connected to a bulky biphenyl system. This structure inherently favors the SN2 pathway due to the high energy of a primary carbocation, which would be required for an SN1 mechanism. However, understanding both pathways is crucial for troubleshooting and for handling analogous secondary systems.

  • The SN2 Pathway: This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1] The reaction rate depends on the concentration of both the substrate and the nucleophile.[2][3] This pathway is characterized by an inversion of stereochemistry at the reaction center.

  • The SN1 Pathway: This is a two-step process. First, the leaving group departs to form a carbocation intermediate. This is the slow, rate-determining step.[4] In the second step, the nucleophile attacks the carbocation. The rate depends only on the substrate concentration.[2][3] This pathway typically leads to a racemic mixture of products if the starting material is chiral.

The solvent influences these pathways by stabilizing or destabilizing the transition states and intermediates involved.

The Role of the Solvent: Protic vs. Aprotic

Polar solvents are essential for nucleophilic substitution reactions as they are required to dissolve the (often ionic) nucleophiles.[2][5] However, polar solvents are broadly divided into two categories—protic and aprotic—which have profoundly different effects on the reaction mechanism.

Polar Protic Solvents: Favoring the SN1 Pathway

Polar protic solvents, such as water, methanol, and ethanol, have hydroxyl (-OH) or amine (-NH) groups and can act as hydrogen bond donors.[6][7][8]

  • Mechanism of Action: These solvents excel at stabilizing charged species. They stabilize the carbocation intermediate in an SN1 reaction through ion-dipole interactions and the leaving group (e.g., Br⁻) through strong hydrogen bonding.[4][6][7] This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the SN1 reaction.[9]

  • Effect on Nucleophiles: Conversely, polar protic solvents hinder SN2 reactions. They form a "cage" of hydrogen bonds around the anionic nucleophile, which stabilizes it and lowers its energy.[2][3][10] This "solvation" effect blunts the nucleophile's reactivity, making it less available to attack the substrate in a concerted SN2 fashion.[5][11]

Polar Aprotic Solvents: Championing the SN2 Pathway

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, possess significant dipole moments but lack O-H or N-H bonds.[3][8]

  • Mechanism of Action: These solvents are poor hydrogen bond donors. While they can effectively solvate cations (e.g., the Na⁺ counter-ion of a sodium cyanide nucleophile) through dipole-dipole interactions, they leave the anions (the nucleophile) relatively unsolvated, or "naked".[5][9][12]

  • Effect on Nucleophiles: This lack of anion solvation means the nucleophile's energy is high and its reactivity is greatly enhanced, dramatically increasing the rate of SN2 reactions.[13][14][15] For a primary substrate like bromobutoxy biphenyl, using a polar aprotic solvent is the standard and most effective strategy to promote a clean SN2 reaction.

G cluster_0 Solvent Interaction with Nucleophile (Nu⁻) protic Polar Protic Solvent (e.g., EtOH, H₂O) protic_effect Forms H-bond cage around Nu⁻ 'Solvated' & Stabilized LOWERS Reactivity protic->protic_effect Hinders SN2 aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) aprotic_effect Solvates Cation (M⁺) Leaves Nu⁻ 'Naked' Unstabilized RAISES Reactivity aprotic->aprotic_effect Favors SN2

Caption: Solvent effects on nucleophile reactivity.

Data-Driven Solvent Selection

A rational choice of solvent begins with understanding its physical properties. The dielectric constant (ε) is a measure of a solvent's polarity and its ability to separate charges.

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Primary Use Case
Water (H₂O)Polar Protic80.1100SN1 / Solvolysis
Methanol (MeOH)Polar Protic33.065SN1 / Solvolysis
Ethanol (EtOH)Polar Protic24.578SN1 / Solvolysis
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189SN2
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153SN2
Acetonitrile (MeCN)Polar Aprotic37.582SN2
AcetonePolar Aprotic20.756SN2
Tetrahydrofuran (THF)Polar Aprotic (Borderline)7.666General Purpose / SN2
Dichloromethane (DCM)Polar Aprotic (Borderline)9.140General Purpose
HexaneNonpolar1.969Not suitable

Data compiled from various sources.[16][17][18]

G start Goal: Synthesize Substituted Butoxy Biphenyl substrate Substrate: Primary Alkyl Bromide (Bromobutoxy Biphenyl) start->substrate mechanism_choice Desired Mechanism? substrate->mechanism_choice sn2_path SN2 (Inversion, Concerted) mechanism_choice->sn2_path Primary substrate strongly favors SN2 sn1_path SN1 (Racemization, Stepwise) mechanism_choice->sn1_path Forcing conditions or secondary substrate nucleophile Use Strong Nucleophile (e.g., N₃⁻, CN⁻, RS⁻) sn2_path->nucleophile nucleophile_weak Use Weak Nucleophile (e.g., H₂O, EtOH) sn1_path->nucleophile_weak solvent_sn2 Select Polar APROTIC Solvent (DMSO, DMF, MeCN) nucleophile->solvent_sn2 product_sn2 Desired Product solvent_sn2->product_sn2 solvent_sn1 Select Polar PROTIC Solvent (EtOH, H₂O, MeOH) nucleophile_weak->solvent_sn1 product_sn1 Side-Product or Alternative Product solvent_sn1->product_sn1

Caption: Decision workflow for solvent selection.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized SN2 Nucleophilic Substitution (Example: Azide Installation)

This protocol is designed to maximize the rate and yield for an SN2 reaction, the preferred pathway for a primary halide like bromobutoxy biphenyl.

  • Objective: To synthesize 4-(4-azidobutoxy)-1,1'-biphenyl.

  • Rationale: Sodium azide is a strong nucleophile. DMSO is the solvent of choice as it is highly polar and aprotic, maximizing the nucleophilicity of the azide anion.[15][19]

  • Materials:

    • 4-(4-bromobutoxy)-1,1'-biphenyl (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Deionized Water

    • Ethyl Acetate

    • Brine (saturated aq. NaCl)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromobutoxy)-1,1'-biphenyl and sodium azide.

    • Under an inert atmosphere (N₂ or Argon), add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

    • Heat the reaction mixture to 60-70 °C with vigorous stirring. The slightly elevated temperature helps overcome the steric hindrance from the biphenyl group.

    • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The product should be less polar than the starting material.

    • Upon completion (disappearance of starting material, typically 4-8 hours), cool the reaction to room temperature.

    • Workup: Pour the reaction mixture into a separatory funnel containing deionized water. The product will be insoluble in water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azido product.

Protocol 2: Solvent Screening for Reaction Optimization

This protocol provides a systematic method to identify the optimal solvent for a new nucleophile or a challenging substrate.[20][21]

  • Objective: To compare the efficacy of different polar aprotic solvents for the SN2 substitution on bromobutoxy biphenyl.

  • Rationale: While DMSO is often optimal, other solvents like DMF or acetonitrile may offer advantages in terms of workup, boiling point, or side-product profile. This screening provides empirical data for process optimization.

  • Procedure:

    • In parallel, set up three identical reactions in small reaction vials (e.g., 4 mL vials) each with a small stir bar.

    • To each vial, add the bromobutoxy biphenyl substrate (e.g., 50 mg, 1.0 eq) and the chosen nucleophile (e.g., sodium cyanide, 1.5 eq).

    • To the vials, add:

      • Vial 1: Anhydrous DMSO (to 0.2 M)

      • Vial 2: Anhydrous DMF (to 0.2 M)

      • Vial 3: Anhydrous Acetonitrile (to 0.2 M)

    • Seal the vials and place them in a heating block set to a consistent temperature (e.g., 70 °C).

    • After a set time (e.g., 2, 4, and 8 hours), take a small, identical aliquot from each reaction mixture.

    • Quench the aliquots in a labeled HPLC vial containing a suitable solvent and an internal standard.

    • Analyze the conversion rate in each reaction by LC-MS or quantitative NMR.

    • Data Analysis: Plot the percentage conversion versus time for each solvent. The solvent that provides the fastest conversion to the desired product with the fewest impurities is the optimal choice for scale-up.

Conclusion and Best Practices

For the nucleophilic substitution of bromobutoxy biphenyls, a primary alkyl halide, the SN2 pathway is mechanistically favored. The strategic selection of a polar aprotic solvent is the most critical parameter for ensuring a successful and efficient reaction.

  • Default Choice: Begin with DMSO or DMF for their excellent solvating power and ability to enhance nucleophilicity.

  • Reaction Monitoring: Always monitor reaction progress. The disappearance of the starting material is the primary indicator of completion.

  • Consider Alternatives: For reactions sensitive to high temperatures or where workup is challenging, consider lower-boiling point aprotic solvents like acetonitrile or acetone, but be prepared for longer reaction times.

  • Avoid Protic Solvents: Unless an SN1 pathway is explicitly desired (e.g., for a tertiary analogue), avoid polar protic solvents like ethanol or water, as they will suppress the rate of the desired SN2 reaction.

By grounding solvent selection in a firm understanding of reaction mechanisms, researchers can significantly accelerate the development of synthetic routes for these valuable pharmaceutical building blocks.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube. Retrieved from [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]

  • Solvent properties and their influence on reaction rates. (n.d.). True Geometry's Blog. Retrieved from [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • SN1 - Effect of the Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Will the following SN2 reaction proceed more rapidly in DMSO or H₂O? (n.d.). Pearson. Retrieved from [Link]

  • How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions? (2024). Quora. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Can someone explain what the DMSO does in this Sn2 rxn. (2024). Reddit. Retrieved from [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025). ACS Green Chemistry Institute. Retrieved from [Link]

  • Solvent Effects SN2. (2018). YouTube. Retrieved from [Link]

  • How the solvent effect the reaction rate? (2013). ResearchGate. Retrieved from [Link]

  • The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025). Wiley Online Library. Retrieved from [Link]

  • SN1, SN2, E1, E2: How to Choose the Mechanism. (n.d.). OrgoSolver. Retrieved from [Link]

  • Is the reaction stated below a SN1 or SN2 when ethanol is a solvent? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Solvolysis - SN1 Reaction Mechanism - Stereochemistry. (2016). YouTube. Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). National Institutes of Health. Retrieved from [Link]

  • Can Ethanol be used to carry out SN1 reaction? (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024). ACS Publications. Retrieved from [Link]

  • Specialized Solid Form Screening Techniques. (n.d.). ACS Publications. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Bimolecular Nucleophilic Substitution (SN2). (2023). YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of bromobutoxy groups during biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Bromobutoxy Groups

Ticket ID: #BPH-BR-404 Status: Open Assigned Specialist: Senior Application Scientist

Critical Alert: The "Chemical Stability" vs. "Chemo-selectivity" Trap

You are likely encountering a loss of the terminal bromine atom during the synthesis of a biphenyl core (e.g., 4'-(4-bromobutoxy)-4-cyanobiphenyl). This failure usually manifests as the appearance of a hydroxyl signal (triplet at


 3.6 ppm in 

H NMR) or an alkene signal (elimination product).

The Root Cause: The bromobutoxy group is a primary alkyl halide . In the presence of the hot, aqueous basic conditions typical of standard Suzuki-Miyaura couplings (


, 

), two fatal side reactions compete with your desired cross-coupling:
  • Hydrolysis (

    
    ):  Hydroxide ions displace the bromide.
    
  • Elimination (

    
    ):  Base deprotonates the 
    
    
    
    -carbon, expelling bromide to form a vinyl ether.[1]

This guide provides three distinct protocols to bypass this limitation, ranked by robustness.

Diagnostic Workflow (Decision Engine)

Before modifying your reaction, determine if your current synthetic route is viable or requires restructuring.[1]

SynthesisStrategy Start Start: Target Molecule Contains Biphenyl Core + Alkyl Bromide Q1 Are you building the biphenyl bond with the alkyl chain ALREADY attached? Start->Q1 RouteA Route A: Post-Coupling Alkylation (Recommended) Q1->RouteA No (Alkylate Last) RouteB Route B: Direct Coupling (High Risk) Q1->RouteB Yes (Carry Chain) Sol1 Protocol 1: Williamson Ether Synthesis (See Section 4) RouteA->Sol1 Q2 Can you switch to Anhydrous Conditions? RouteB->Q2 Sol2 Protocol 2: Anhydrous Suzuki (See Section 3) Q2->Sol2 Yes Sol3 Protocol 3: Protection/Deprotection (See Section 5) Q2->Sol3 No (Must use aq. base)

Caption: Decision tree for selecting the correct synthetic strategy based on substrate constraints.

Protocol: Anhydrous Suzuki Coupling (The "Rescue" Method)

If you must couple a substrate that already carries the bromobutoxy group (Route B), you cannot use aqueous base.[1] You must switch to an anhydrous system that facilitates transmetallation without nucleophilic attack on the alkyl bromide.

The System
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

  • Base: Potassium Phosphate (

    
    ) or Cesium Fluoride (
    
    
    
    ).
  • Catalyst: Pd(dppf)Cl

    
     or Buchwald G2/G3 Precatalysts (e.g., XPhos Pd G2).[1]
    
Step-by-Step Methodology
  • Drying: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagent Loading:

    • Add Aryl Bromide (1.0 eq).

    • Add Boronic Acid/Pinacol Ester (1.1 eq).

    • Add finely ground, anhydrous

      
       (3.0 eq).[1] Note: Commercial "anhydrous" bases often absorb water.[1] Dry the base in a vacuum oven at 
      
      
      
      for 24h prior to use.
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).

  • Degassing: Sparge with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (3-5 mol%).
    
  • Reaction: Heat to

    
    . Monitor by TLC/HPLC.
    
    • Why this works: Phosphate is insoluble in dioxane.[1] The reaction occurs at the solid-liquid interface ("slurry"), providing just enough basicity for transmetallation on the Palladium surface, but the concentration of dissolved base is too low to effect rapid

      
       hydrolysis of the alkyl bromide.
      

Protocol: Williamson Ether Synthesis (The "Safe" Method)

The most robust strategy is to build the biphenyl core first (as a phenol), and then attach the bromobutoxy chain. This avoids exposing the alkyl bromide to Palladium and high heat.

The Challenge: Dimerization

Reacting a phenol with 1,4-dibromobutane often leads to the "dumbbell" dimer:



Optimized Protocol
ParameterConditionRationale
Stoichiometry 1 : 3-5 (Phenol : Dibromide)Excess dibromide ensures the phenol reacts with a fresh dibromide molecule, not an already-reacted mono-bromide.
Base

(Anhydrous)
Weaker than NaH. Prevents E2 elimination of the dibromide to form bromobutene.
Solvent Acetone or MEK (Butanone)Polar aprotic, but lower boiling point than DMF/DMSO to prevent thermal elimination.[1]
Temperature Reflux (

)
Sufficient for substitution, mild enough to preserve the terminal bromide.[1]

Procedure:

  • Dissolve 1,4-dibromobutane (5.0 eq) and

    
     (3.0 eq) in Acetone. Heat to reflux.[1]
    
  • Add the hydroxy-biphenyl (1.0 eq) dissolved in Acetone dropwise over 1-2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] High dilution of the phenol ensures it always encounters a large excess of dibromide, statistically favoring the mono-substituted product.

  • Filter off salts, remove solvent, and recover excess 1,4-dibromobutane via vacuum distillation (it has a lower b.p.[1] than the product).

Troubleshooting & FAQ

Q: I see a new spot on TLC that isn't product or starting material. What is it?

It is likely the elimination product (alkene).

  • Check: Run an NMR. If you see multiplets at

    
     5.0-6.0 ppm, you have eliminated HBr.[1]
    
  • Fix: Your base is too strong or temperature too high.[1] Switch from

    
     to 
    
    
    
    or
    
    
    .[1] If using Suzuki conditions, lower the temperature to
    
    
    and use a more active catalyst (e.g.,
    
    
    ) to compensate for the lower heat.[1]
Q: Can I use a protecting group instead?

Yes. This is Protocol 3 . If the anhydrous Suzuki fails, use a "Masked" Alcohol:

  • Protect: Use a TBDMS-protected alcohol on your alkyl chain instead of a bromide during the Suzuki coupling.

    • Substrate:

      
      .
      
  • Couple: Perform standard aqueous Suzuki coupling (TBDMS is stable to

    
    ).
    
  • Deprotect: Treat with TBAF to get the alcohol.

  • Convert: Use the Appel Reaction (

    
    ) to convert the alcohol to the bromide under neutral conditions.
    
Q: Why not use 4-bromobutoxyphenylboronic acid?

This reagent is notoriously unstable.[1] It undergoes protodeboronation (loss of the boron group) and self-polymerization. It is chemically superior to couple:

  • Aryl Boronic Acid + Aryl Bromide-(Alkyl Chain) Rather than:

  • Aryl Bromide + Boronic Acid-(Alkyl Chain)

Visualizing the Failure Mechanism

Understanding how the reaction fails is key to preventing it.

FailureMechanism Substrate Alkyl Bromide (R-CH2-CH2-Br) Path1 Path A: SN2 Hydrolysis (Substitution) Substrate->Path1 + OH- Path2 Path B: E2 Elimination (Dehydrohalogenation) Substrate->Path2 + OH- (High Temp) Base Aqueous Base (OH-) Prod1 Alcohol Impurity (R-CH2-CH2-OH) Path1->Prod1 Prod2 Vinyl Impurity (R-CH=CH2) Path2->Prod2

Caption: Competitive pathways for alkyl bromide degradation in basic media.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Gray, G. W., et al. (1973).[1] Liquid Crystals and Molecular Structure.[1][10] Synthesis of Cyanobiphenyls. (Foundational text on CB-15 precursors).

  • Milne, J. E., & Buchwald, S. L. (2004).[1] An Extremely Active Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides.[4] Journal of the American Chemical Society, 126(40), 13028–13029.[1] (Source for anhydrous/active catalyst protocols). Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman.[1] (Standard protocols for Williamson Ether Synthesis and preventing dimerization).

Sources

Technical Support Center: Purification of 4-(4-bromobutoxy)-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 1,4-dibromobutane from 4-(4-bromobutoxy)-4'-methoxybiphenyl. Case ID: PUR-BP-004 Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Challenge: In the Williamson ether synthesis of 4-(4-bromobutoxy)-4'-methoxybiphenyl , a large excess (typically 3–5 equivalents) of 1,4-dibromobutane is used to suppress the formation of the unwanted "dimer" (bis-ether). Consequently, the crude reaction mixture contains a significant amount of unreacted alkyl halide.

The Solution Logic: The separation relies on the drastic physical property differences between the impurity and the product.

  • Impurity (1,4-dibromobutane): Liquid at RT, moderate boiling point (~197°C), highly soluble in alcohols/alkanes.

  • Product: Crystalline solid, high melting point, lower solubility in cold alcohols/alkanes.

Diagnostic Matrix (Start Here)

Use this matrix to determine the correct workflow for your specific situation.

purification_logic Start Start: Crude Reaction Mixture CheckState Check State of Crude Start->CheckState Liquid Oily/Sticky Residue CheckState->Liquid Contains large excess solvent/reagent Solid Precipitated Solid CheckState->Solid Bulk reagent already removed Action_Distill Protocol A: High-Vac Distillation (Remove bulk liquid) Liquid->Action_Distill Step 1 Action_Recryst Protocol B: Recrystallization (Ethanol/Methanol) Solid->Action_Recryst Preferred Method Action_Distill->Action_Recryst Step 2 (Polishing) Action_Column Protocol C: Flash Chromatography (Hexane/EtOAc) Action_Recryst->Action_Column If purity < 98%

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude material.

Technical Protocols

Protocol A: High-Vacuum Distillation (Bulk Removal)

Best for: Crude oils containing >10% w/w 1,4-dibromobutane.

Mechanism: 1,4-dibromobutane has a boiling point of ~197°C at atmospheric pressure but distills readily at 63–65°C under 6 mmHg [1]. The biphenyl product has a significantly higher molecular weight and will not sublime or distill under these conditions.

Step-by-Step:

  • Setup: Transfer the crude oil to a round-bottom flask. Connect to a Kugelrohr distillation apparatus or a short-path vacuum distillation setup.

  • Vacuum Application: Apply high vacuum (<5 mmHg is ideal).

  • Heating:

    • Slowly ramp the temperature to 80–90°C .

    • Observation: You should see the clear, colorless 1,4-dibromobutane condensing in the receiving bulb.

  • Endpoint: Continue until condensation ceases. The residue in the pot should solidify upon cooling.

  • Transition: Proceed to Protocol B to remove trace trapped dibromide.

Protocol B: Recrystallization (The Gold Standard)

Best for: Solid crude or post-distillation residue. Scalable and economical.[1]

Mechanism: The biphenyl core drives crystallization. 1,4-dibromobutane is an oil that remains soluble in the mother liquor (ethanol or methanol) even at low temperatures, allowing for effective phase separation.

Solvent Selection Data:

SolventProduct Solubility (Hot)Product Solubility (Cold)1,4-Dibromobutane SolubilitySuitability
Ethanol (Abs) HighLowMiscibleExcellent
Methanol ModerateVery LowMiscibleGood
Acetonitrile HighModerateMiscibleFair
Hexane LowInsolubleMisciblePoor (Oiling out risk)

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5-10 mL per gram of crude).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, add ethanol in small portions until a clear solution is obtained.

    • Critical Note: If oily droplets remain at the bottom that do not dissolve, this may be residual inorganic salts or polymer. Decant the hot supernatant to a clean flask.

  • Cooling: Allow the flask to cool slowly to room temperature on a cork ring.

  • Crystallization: Once RT is reached, place in an ice bath (0°C) for 1 hour.

    • Troubleshooting: If the product "oils out" (forms a separate liquid layer instead of crystals), reheat to redissolve and add a seed crystal.

  • Filtration: Filter the white crystalline solid using a Buchner funnel. Wash the cake with cold ethanol. The 1,4-dibromobutane remains in the filtrate.

Protocol C: Flash Chromatography

Best for: Small scale (<1g) or high-purity requirements (>99.5%) for biological assays.

Stationary Phase: Silica Gel 60. Mobile Phase: Hexanes : Ethyl Acetate gradient.

Elution Order (TLC Analysis):

  • Rf ~ 0.8: 1,4-dibromobutane (Non-polar, stains with Iodine/KMnO4, UV inactive).

  • Rf ~ 0.4-0.5: 4-(4-bromobutoxy)-4'-methoxybiphenyl (UV Active).

  • Rf < 0.1: 4,4'-bis(4-methoxybiphenyl) dimer (if present).

Troubleshooting & FAQs

Q1: I cannot see the 1,4-dibromobutane spot on my TLC plate.

Root Cause: 1,4-dibromobutane lacks a conjugated pi-system, making it invisible under standard UV (254 nm) light. Solution: You must use a chemical stain.

  • Iodine Chamber: The alkyl halide will absorb iodine vapors and appear as a brown spot.

  • KMnO4 Stain: Will show a faint yellow spot on a purple background (though less sensitive for alkyl halides than alkenes, it can work).

  • Anisaldehyde Stain: Often effective for alkyl halides upon heating.

Q2: My product is "oiling out" during recrystallization.

Root Cause: The solution is too concentrated, or the melting point of the impure solid is lower than the boiling point of the solvent mixture. Solution:

  • Re-heat the mixture to dissolve the oil.

  • Add slightly more solvent (dilute the system).

  • Add a "seed crystal" of pure product if available.

  • Allow to cool very slowly (wrap the flask in a towel to insulate).

Q3: Can I use extraction to remove the dibromide?

Answer: No. Both the product and the 1,4-dibromobutane are neutral organic molecules. Neither has an acidic or basic handle that would allow for selective extraction into an aqueous phase using HCl or NaOH. Physical separation (Distillation/Crystallization) is required.[2]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Org. Synth. (1998).[3] Synthesis of Unsymmetrical Biaryls. (Provides analogous purification logic for biphenyl derivatives). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Elimination Byproducts in Alkyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions of alkyl bromides. This resource is designed for researchers, scientists, and drug development professionals who encounter the common challenge of competing elimination reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you maximize your desired substitution product yield.

Introduction: The Substitution-Elimination Continuum

Nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions are often in direct competition. The outcome of reacting an alkyl bromide with a nucleophile is not a binary choice but rather a sensitive balance of multiple factors. Understanding and controlling these variables is paramount to achieving high yields of the desired substitution product and minimizing unwanted alkene byproducts. This guide provides the mechanistic insights and practical protocols to navigate this complex landscape.

Frequently Asked Questions (FAQs)

Q1: Why am I getting more elimination product when I heat my reaction?

A1: Increasing the reaction temperature generally favors elimination over substitution.[1][2][3][4] This is due to both thermodynamic and kinetic factors. Thermodynamically, elimination reactions typically result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the "-TΔS" term becomes more significant, making the ΔG for elimination more favorable.[1][2] Kinetically, elimination reactions often have a higher activation energy than their substitution counterparts because they involve the breaking of more bonds.[1][3] Increasing the temperature provides more molecules with sufficient energy to overcome this higher activation barrier.[1][3]

Q2: What is the difference between a nucleophile and a base?

A2: While all nucleophiles are Lewis bases (electron-pair donors), the terms "nucleophilicity" and "basicity" are context-dependent.[5]

  • Basicity is a thermodynamic concept that refers to the ability of a species to accept a proton (H+), typically measured by the pKa of its conjugate acid.[5][6]

  • Nucleophilicity is a kinetic concept that describes the rate at which a species attacks an electrophilic carbon atom.[5][6]

Steric hindrance can significantly reduce a species's nucleophilicity without affecting its basicity.[6] A bulky species may struggle to access a sterically hindered electrophilic carbon for an SN2 reaction but can easily abstract a more accessible proton on a beta-carbon, favoring an E2 reaction.[7]

Q3: How does the solvent choice impact the ratio of substitution to elimination products?

A3: The solvent plays a critical role in stabilizing reactants, intermediates, and transition states, thereby influencing the reaction pathway.[8]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediates in SN1 and E1 reactions.[9] However, they can also solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to participate in SN2 and E2 reactions.[8]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They can solvate cations but leave anions (the nucleophile/base) relatively "naked" and more reactive.[8] This enhances the rate of SN2 and E2 reactions, which require a strong nucleophile or base.[8][9]

Q4: I'm using a primary alkyl bromide but still see elimination. Why?

A4: While primary alkyl halides strongly favor the SN2 pathway due to minimal steric hindrance, elimination (E2) can still occur, particularly if a strong, sterically hindered base is used.[10][11] Bulky bases like potassium tert-butoxide (t-BuOK) find it difficult to perform a backside attack on the electrophilic carbon but can readily abstract a beta-hydrogen, leading to the E2 product.[12][13]

Troubleshooting Guides

Issue 1: High E2 Elimination with a Strong, Unhindered Nucleophile/Base

You are reacting a secondary alkyl bromide with a strong, non-bulky base like sodium ethoxide and observing a significant amount of the alkene byproduct.

Underlying Cause & Mechanistic Insight

Secondary alkyl halides are at a crossroads where both SN2 and E2 pathways are viable.[11][14] A strong, unhindered base like ethoxide is both a potent nucleophile and a strong base. The competition between attacking the electrophilic carbon (SN2) and abstracting a beta-proton (E2) is highly sensitive to reaction conditions.

E2_vs_SN2 sub Secondary Alkyl Bromide (R₂CH-Br) ts_sn2 Sₙ2 Transition State sub->ts_sn2 Backside Attack (Nucleophilic) ts_e2 E2 Transition State sub->ts_e2 β-Proton Abstraction (Basic) nuc Strong, Unhindered Base (e.g., EtO⁻) nuc->ts_sn2 nuc->ts_e2 prod_sn2 Substitution Product (R₂CH-OEt) ts_sn2->prod_sn2 Inversion of Stereochemistry prod_e2 Elimination Product (Alkene) ts_e2->prod_e2 Alkene Formation caption Fig 1. Competition between SN2 and E2 pathways.

Caption: Fig 1. Competition between SN2 and E2 pathways.

Troubleshooting Protocol
  • Lower the Reaction Temperature: This is the most effective initial step. Elimination reactions have a greater positive entropy change and often a higher activation energy, making them more favorable at higher temperatures.[1][2][3]

    • Protocol: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 50 °C). Monitor the product ratio by GC-MS or NMR. Select the temperature that provides the best substitution-to-elimination ratio without excessively slowing the reaction rate.

  • Choose a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic but still potent.

    • Rationale: Good nucleophiles that are weak bases are ideal for promoting SN2 on secondary substrates.[10][15]

    • Examples: Azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are excellent nucleophiles but relatively weak bases, which will significantly suppress the E2 pathway.[10][16]

  • Solvent Modification: The choice of solvent can influence the effective basicity of your reagent.

    • Protocol: If using a polar protic solvent like ethanol with ethoxide, the solvent can participate in the elimination pathway. Switching to a polar aprotic solvent like DMSO or DMF can sometimes favor SN2, as it enhances nucleophilicity.[15] However, be aware that for strongly basic nucleophiles, E2 may still dominate in polar aprotic solvents.[15]

Data Summary: Factors to Minimize E2
ParameterRecommended ChangeRationale
Temperature DecreaseReduces the entropic favorability of elimination.[1][2]
Nucleophile Use a strong, but weakly basic, nucleophile (e.g., I⁻, RS⁻, N₃⁻)Minimizes proton abstraction (E2).[10]
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF)Enhances nucleophilicity for SN2.[8][15]
Concentration Use the lowest effective concentration of the base/nucleophileThe rate of E2 is dependent on base concentration.[17][18]
Issue 2: Unwanted E1 Byproducts with Tertiary Alkyl Bromides

You are attempting an SN1 reaction with a tertiary alkyl bromide in a polar protic solvent (e.g., ethanol) and are isolating a significant amount of alkene.

Underlying Cause & Mechanistic Insight

SN1 and E1 reactions proceed through a common carbocation intermediate.[19] Once this planar intermediate is formed, it can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). The two pathways are always in competition.

E1_vs_SN1 sub Tertiary Alkyl Bromide (R₃C-Br) carbocation Carbocation Intermediate (R₃C⁺) sub->carbocation Step 1: Loss of Br⁻ (Rate-Determining) prod_sn1 Sₙ1 Product (R₃C-OH) carbocation->prod_sn1 Step 2a: Nucleophilic Attack (e.g., by H₂O) prod_e1 E1 Product (Alkene) carbocation->prod_e1 Step 2b: Proton Loss (Solvent as Base) caption Fig 2. Common carbocation in SN1/E1 pathways.

Caption: Fig 2. Common carbocation in SN1/E1 pathways.

Troubleshooting Protocol
  • Reduce the Reaction Temperature: As with E2, the E1 reaction is favored by heat due to entropic factors.[4]

    • Protocol: Perform the reaction at the lowest temperature that allows for a reasonable rate of carbocation formation. Running the reaction at or below room temperature is often sufficient.[4]

  • Use a More Nucleophilic Solvent/Reagent: While the rate of SN1/E1 is independent of the nucleophile concentration, the partitioning of the carbocation intermediate is not.[20]

    • Rationale: A more potent (but still weakly basic) nucleophile can trap the carbocation more efficiently before it has a chance to eliminate a proton.

    • Protocol: If performing a solvolysis in ethanol, consider adding a small amount of water. Water is less basic than ethanol and can act as the primary nucleophile. Alternatively, adding a salt with a good, non-basic nucleophile (e.g., sodium azide) can favor the SN1 product.

  • Avoid Strong Bases: The presence of any strong base will dramatically shift the mechanism from SN1/E1 to E2, which is much faster. Ensure all reagents and glassware are free from basic contaminants.

Experimental Workflow: Optimizing SN1 Conditions

SN1_Optimization start High E1 Byproduct Observed temp Reduce Temperature (e.g., from 50°C to 25°C) start->temp analyze1 Analyze Product Ratio (GC-MS, NMR) temp->analyze1 nucleophile Add a better, non-basic nucleophile (e.g., NaN₃) analyze1->nucleophile Elimination still >15% success Optimized Sₙ1 Yield analyze1->success Elimination <15% analyze2 Analyze Product Ratio nucleophile->analyze2 analyze2->success Improved Ratio fail Re-evaluate Substrate/Goal analyze2->fail No Improvement

Caption: Fig 3. Workflow for minimizing E1 byproducts.

References

  • Elimination Reactions Are Favored By Heat. Master Organic Chemistry. [Link]

  • Ch 8 : Substitution or Elimination ? University of Calgary. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Concentration Effects on Reaction Rates – Organic Chemistry: How to…. Organic Chemistry: How to... [Link]

  • SN2 vs E2. Chemistry Steps. [Link]

  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? Chemistry Stack Exchange. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. A-Level Chemistry Tutor. [Link]

  • Competition between SN2 and E2 Pathways in CN– + RI/RF Systems: Effects of Reactive Centers, Substitution, and Leaving Groups. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Nucleophilicity vs. Basicity. Master Organic Chemistry. [Link]

  • How solvents affect E1/E2 and SN1/SN2 reactions? Reddit. [Link]

  • Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile. YouTube. [Link]

  • Alkyl Halides. Moodle@Units. [Link]

  • Survey in Substitution Reactions and Elimination Reactions. IISTE.org. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. Molecules. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Deciding SN1/SN2/E1/E2 (1) – The Substrate. Master Organic Chemistry. [Link]

  • Substitution & Elimination Reactions: SN2 , SN1 , E2 , & E1. University of Wisconsin-Platteville. [Link]

  • Selecting between SN2 and E2 primary alkyl halide. Chemistry Stack Exchange. [Link]

  • Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]

  • Why is a secondary halides E2 reaction preferred than SN2? Quora. [Link]

  • Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]

  • Review of Substitution and Elimination Reactions. YouTube. [Link]

  • Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • E2 reactions. Khan Academy. [Link]

  • Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. YouTube. [Link]

  • Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Master Organic Chemistry. [Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive 1H NMR Characterization of 4-(4-bromobutoxy)-4'-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of our work. Intermediates in a synthetic pathway, such as 4-(4-bromobutoxy)-4'-methoxybiphenyl, require rigorous characterization to ensure the integrity of our final active pharmaceutical ingredients. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering a comparative perspective against other common analytical techniques and a validated protocol for data acquisition.

Structural Elucidation: Decoding the 1H NMR Spectrum

The molecular structure of 4-(4-bromobutoxy)-4'-methoxybiphenyl presents several distinct proton environments, each providing a unique signature in the 1H NMR spectrum. The key to accurate assignment lies in understanding the electronic effects of the substituents on the biphenyl core and analyzing the spin-spin coupling patterns within the aliphatic chain.

Below is the annotated structure of the target molecule. The proton labels (H-2, H-3, etc.) are used for specific assignments in the subsequent analysis.

Caption: Structure of 4-(4-bromobutoxy)-4'-methoxybiphenyl with proton labeling.

Predicted and Assigned 1H NMR Data

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, integration, and definitive assignments for each proton in a standard deuterated chloroform (CDCl3) solvent. These predictions are based on established chemical shift principles and data from structurally related compounds.[1][2][3][4]

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H-2', H-6'Aromatic~7.50Doublet (d)2HProtons on the methoxy-substituted ring, ortho to the other phenyl ring. They are deshielded by the neighboring ring's anisotropic effect.
H-2, H-6Aromatic~7.48Doublet (d)2HProtons on the butoxy-substituted ring, ortho to the other phenyl ring. Similar environment to H-2'/H-6'.
H-3', H-5'Aromatic~6.98Doublet (d)2HProtons ortho to the electron-donating methoxy group, which shields them, causing a significant upfield shift.[1][2]
H-3, H-5Aromatic~6.95Doublet (d)2HProtons ortho to the electron-donating butoxy group, resulting in an upfield shift similar to the methoxy-substituted ring.
H-α-O-CH₂ -~4.05Triplet (t)2HMethylene group directly attached to an oxygen atom, causing a strong deshielding effect.[5] Coupled to H-β.
H-Me-O-CH₃ ~3.85Singlet (s)3HProtons of the methoxy group. They are in a predictable region and show no coupling.[1][2]
H-δ-CH₂ -Br~3.45Triplet (t)2HMethylene group attached to the electronegative bromine atom, resulting in a downfield shift.[4] Coupled to H-γ.
H-β, H-γ-CH₂-CH₂ -CH₂ -CH₂-~2.00 - 1.90Multiplet (m)4HThe two central methylene groups of the butoxy chain. They have overlapping signals and are coupled to their neighbors.

A Comparative Framework for Structural Analysis

While 1H NMR is exceptionally powerful for determining the precise connectivity of protons, a multi-faceted analytical approach provides the most robust characterization. The choice of technique depends on the specific information required.

G cluster_0 Analytical Workflow start Synthesized Compound (4-(4-bromobutoxy)-4'-methoxybiphenyl) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern for Br start->ms nmr NMR Spectroscopy (1H and 13C) - Confirm Connectivity - Positional Isomerism start->nmr ftir FTIR Spectroscopy - Identify Functional Groups (C-O, C-Br, Ar-H) start->ftir confirm Structure Confirmed ms->confirm nmr->confirm ftir->confirm

Sources

A Senior Application Scientist's Guide to Linker Selection in PROTAC Design: A Comparative Analysis of PEG vs. Alkyl Chains

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the field of targeted protein degradation, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-parameter optimization challenge. While the selection of high-affinity ligands for the target protein of interest (POI) and the E3 ubiquitin ligase is foundational, the linker connecting these two moieties is far from a passive spacer.[1] It is a critical determinant of the PROTAC's ultimate success, profoundly influencing its physicochemical properties, cell permeability, and, most importantly, the efficiency of target degradation.[2][3][4]

This guide provides an in-depth, objective comparison of two of the most prevalent flexible linker classes—polyethylene glycol (PEG) chains and alkyl chains. We will explore their intrinsic properties, their impact on the formation of the productive ternary complex, and the resulting degradation efficiency, supported by experimental data and detailed protocols for evaluation.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on its ability to form a stable and productive ternary complex, bringing the target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin to the POI.[3][5] This event marks the protein for degradation by the cell's proteasome.[6] The linker's length, composition, and flexibility are paramount in dictating the geometry and stability of this ternary complex.[2][7] An improperly designed linker can lead to steric hindrance, preventing complex formation, or may allow for a ternary complex to form in a non-productive orientation, failing to yield ubiquitination.[7]

PROTAC_Mechanism

Core Characteristics: Alkyl vs. PEG Linkers

Alkyl and PEG chains are the most common motifs in PROTAC design, largely due to their synthetic accessibility and the ease with which their length can be modified.[8][] However, their fundamental chemical differences create a distinct set of advantages and disadvantages.

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[10][11]Repeating ethylene glycol units.[10][11]
Hydrophilicity Generally hydrophobic.Hydrophilic.[2]
Aqueous Solubility Can limit the aqueous solubility of the final PROTAC molecule.[10]Typically improves the aqueous solubility of the PROTAC.[1][2]
Cell Permeability Higher hydrophobicity can improve passive diffusion across cell membranes.[2][]Can have a complex relationship with permeability; may aid in adopting conformations that shield polar surface area, but excessive length can hinder uptake.[10]
Metabolic Stability Generally considered more metabolically stable.[10][]The ether linkages can be susceptible to oxidative metabolism.[10][11]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[8][10]Can be more challenging and costly to synthesize compared to alkyl linkers.[1][10]

Impact on Degradation Efficiency: A Tale of Two Properties

The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker is a critical decision that balances two opposing but essential properties for PROTAC efficacy: cell permeability and aqueous solubility.

  • Alkyl Linkers: Favoring Permeability. The lipophilic nature of alkyl chains often enhances a PROTAC's ability to passively diffuse across the cell membrane, a prerequisite for engaging intracellular targets.[] Recent studies have shown that at matched lipophilicity, PROTACs with alkyl linkers can outperform their PEGylated counterparts in membrane permeability assays, leading to better bioavailability.[] However, this hydrophobicity can be a double-edged sword, potentially leading to poor aqueous solubility, non-specific binding, and aggregation.

  • PEG Linkers: Championing Solubility. For PROTACs constructed from highly hydrophobic warheads or E3 ligands, poor solubility can be a significant barrier to development. Incorporating a PEG linker is a common and effective strategy to increase the overall hydrophilicity and aqueous solubility of the molecule.[2][10] This improved solubility can prevent aggregation and ensure that a sufficient concentration of the PROTAC is available to engage its targets. The trade-off, however, can be reduced passive permeability.

The Crucial Role in Ternary Complex Formation

Beyond physicochemical properties, the linker's composition and flexibility directly influence the stability of the ternary complex.

  • Flexibility and Cooperativity: Both alkyl and PEG linkers provide significant conformational flexibility, allowing the PROTAC to adopt a suitable conformation for the induced-fit binding of the POI and E3 ligase.[3] This flexibility is crucial for achieving a productive ternary complex.[4] The optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity , which stabilizes the complex and enhances degradation efficiency.[5][13] Conversely, a linker that forces an unfavorable orientation can lead to steric clashes and negative cooperativity .[13]

  • Entropic Penalties: While flexibility is necessary, excessive flexibility from a very long linker can be detrimental. The entropic cost of constraining a highly flexible linker into a single bioactive conformation upon ternary complex formation can offset the energy gained from favorable protein-protein interactions, potentially destabilizing the complex.[4]

Ternary_Complex_Formation note Linker must balance flexibility for induced fit with rigidity to minimize entropic penalty, optimizing ternary complex (POI-PROTAC-E3) stability.

Quantitative Comparison of PROTAC Performance

The ultimate measure of a PROTAC's success is its ability to induce potent and maximal degradation of the target protein. These are quantified by the DC50 (the concentration required to degrade 50% of the target) and Dmax (the maximum percentage of degradation achieved).[6][14] The optimal linker is highly dependent on the specific POI-E3 ligase pair, and what works for one system may not work for another.

The following table summarizes representative data from studies where linker composition was varied, illustrating the impact on degradation.

TargetE3 LigaseLinker TypeRepresentative DC50Representative DmaxKey Observation
BRD4CRBN4-PEG< 0.5 µM> 90%Longer PEG linkers were more potent than intermediate length (1-2 PEG) linkers in this series.[8]
BRD4CRBN1-PEG> 5 µM< 50%Shorter PEG linkers showed reduced potency in this specific context.[8]
p38α/βCRBNAlkylNanomolar range> 90%Optimization of alkyl linker length was crucial for potent degradation.[15]
ERαVHLAlkyl (16 atoms)~100 nM~80%A specific alkyl chain length was found to be optimal for ERα degradation.[16]

Note: Data is synthesized from multiple sources to illustrate trends. Direct head-to-head comparisons in a single system are the gold standard but less common in the literature. The key takeaway is that linker optimization is an empirical process.[17]

Experimental Protocols for Linker Evaluation

A rational PROTAC design workflow involves synthesizing a matrix of compounds with varying linker types and lengths and then systematically evaluating their performance.

Experimental_Workflow Design PROTAC Design (Vary Linker: PEG vs. Alkyl, Length) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis CellTreatment Treat Cultured Cells with PROTAC Dose-Response Synthesis->CellTreatment Lysis Cell Lysis & Protein Quantification (BCA/Bradford) CellTreatment->Lysis WB Western Blot Analysis Lysis->WB UbAssay Ubiquitination Assay (e.g., TUBE Pulldown) Lysis->UbAssay DataAnalysis Data Analysis: Calculate DC50 & Dmax WB->DataAnalysis UbAssay->DataAnalysis Mechanistic Confirmation SAR Establish Structure-Activity Relationship (SAR) DataAnalysis->SAR

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol is the gold standard for quantifying target protein degradation.[6]

Objective: To determine the concentration-dependent degradation of a target protein after treatment with a PROTAC.

Methodology:

  • Cell Culture and Seeding:

    • Culture the chosen cell line (e.g., HEK293, HeLa) in appropriate media.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Causality: Seeding at the correct density is crucial to avoid artifacts from over-confluence or sparse cultures and to ensure consistent protein expression levels.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTACs (e.g., from 1 µM down to 1 nM) in fresh cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing the PROTACs or vehicle.

    • Incubate for a predetermined time (e.g., 18-24 hours). Causality: A 24-hour endpoint is common for observing degradation, but time-course experiments are recommended to find the optimal degradation window.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each supernatant using a BCA or Bradford assay. Causality: Equal protein loading is essential for accurate quantification. Normalizing concentration at this step ensures that any observed differences are due to degradation, not loading errors.

  • Western Blot Analysis:

    • Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.

    • Separate 15-20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Crucially, also probe a separate membrane or the same stripped membrane with a primary antibody for a loading control (e.g., GAPDH, β-Actin, Vinculin). Causality: The loading control confirms equal protein loading across all lanes and is used to normalize the target protein signal.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to its corresponding loading control band.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

Protocol 2: Cell-Based Target Ubiquitination Assay

This assay provides direct evidence that the PROTAC is functioning through the ubiquitin-proteasome system.

Objective: To detect the ubiquitination of the target protein induced by PROTAC treatment.

Methodology:

  • Cell Treatment:

    • Seed and treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50 value) for a shorter duration (e.g., 1-4 hours).

    • Crucially, include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. Causality: The proteasome inhibitor "traps" the polyubiquitinated protein by preventing its degradation, leading to a much stronger and more easily detectable signal.

  • Cell Lysis:

    • Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and heat to 95°C to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).

    • Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.

  • TUBE-Based Pulldown (Tandem Ubiquitin Binding Entities):

    • Incubate the cell lysate with TUBE-conjugated agarose beads overnight at 4°C. Causality: TUBEs have a high affinity for polyubiquitin chains, allowing for the specific enrichment of all polyubiquitinated proteins from the lysate.[18]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluate by Western blot using an antibody specific for the target protein. An increase in the high-molecular-weight smear in the PROTAC-treated samples (especially with MG132) compared to the control indicates successful target ubiquitination.

Conclusion and Future Outlook

The choice between an alkyl and a PEG linker is a critical, context-dependent decision in PROTAC design. There is no universally superior option.

  • Alkyl linkers are synthetically accessible and can provide excellent cell permeability, making them a strong choice for PROTACs targeting intracellular proteins, provided the overall molecule has sufficient aqueous solubility.

  • PEG linkers are invaluable for improving the solubility of hydrophobic PROTACs, a common challenge in drug development. Their flexibility can be advantageous for optimizing the ternary complex, but permeability and metabolic stability must be carefully monitored.

The process of linker optimization remains largely empirical, requiring the synthesis and testing of a focused library of compounds.[17] As our understanding of the structural biology of ternary complexes deepens through techniques like cryo-EM and advanced computational modeling, we move closer to a future of rational, predictive linker design.[19] For now, a systematic evaluation using the robust protocols outlined in this guide is the most effective strategy for developing potent and selective protein degraders.

References

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024). AxisPharm. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). ACS Publications. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). PubMed. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech. [Link]

  • Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. (2020). PubMed. [Link]

  • Impact of linker length on the activity of PROTACs. (2010). PMC. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (2021). PMC. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Explor Target Antitumor Ther. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. (2022). ResearchGate. [Link]

  • Rational design of the linkers in targeting chimeras. (2025). Chemical Science (RSC Publishing). [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). PMC. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (2020). PMC. [Link]

  • Targeted Protein Degradation. (n.d.). Bio-Techne. [Link]

Sources

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